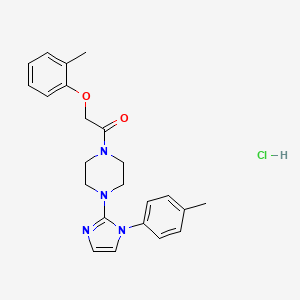![molecular formula C16H13F2N3O2 B2408364 2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide CAS No. 1808356-09-3](/img/structure/B2408364.png)
2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of fluorine atoms on both the phenyl and pyridine rings, as well as a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination of Pyridine:
Formation of Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: It is used in biological assays to study its interactions with specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . This leads to modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with similar electronic properties.
N-(2-fluorophenyl)pyrrolidin-2-one: A related compound with a pyrrolidinone moiety but lacking the pyridine ring.
3-fluoropyridine-2-carboxamide: Another fluorinated pyridine derivative with a carboxamide group.
Uniqueness
2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide is unique due to the combination of its fluorinated phenyl and pyridine rings, along with the pyrrolidinone moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-11-5-1-2-6-13(11)21-9-7-12(16(21)23)20-15(22)10-4-3-8-19-14(10)18/h1-6,8,12H,7,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMADHVYKLQFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NC(=O)C2=C(N=CC=C2)F)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
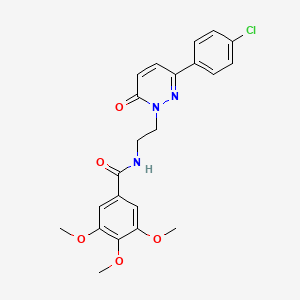
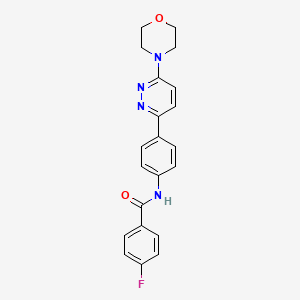
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
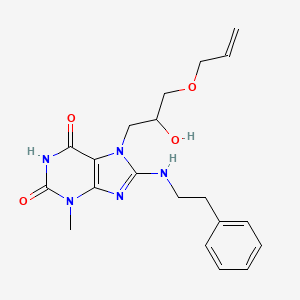
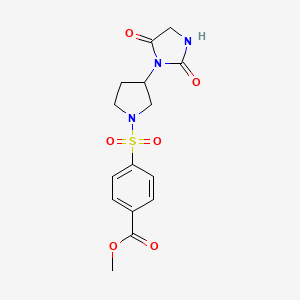
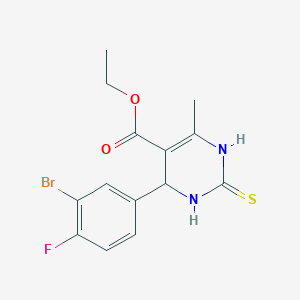

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)
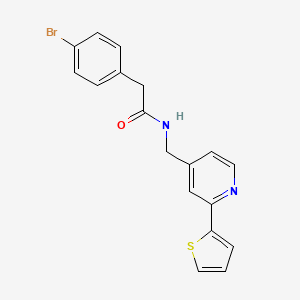
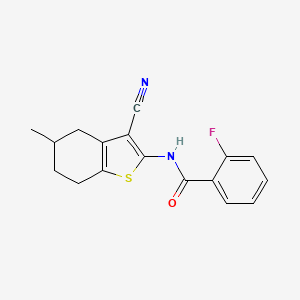
![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)
